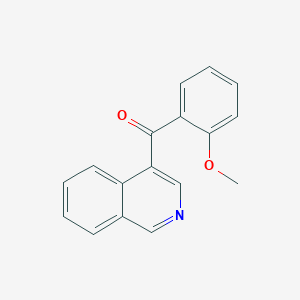

4-(2-Methoxybenzoyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-4-yl-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-20-16-9-5-4-8-14(16)17(19)15-11-18-10-12-6-2-3-7-13(12)15/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFFXVIKAGRDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 2 Methoxybenzoyl Isoquinoline

Electrophilic Aromatic Substitution Reactions of the Isoquinoline (B145761) Nucleus

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system predominantly occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring. wikipedia.org The presence of the electronegative nitrogen atom deactivates the pyridine (B92270) ring towards attack by electrophiles; this effect is exacerbated in acidic conditions which protonate the nitrogen, further increasing its electron-withdrawing nature. wikipedia.org

The directing effects of the fused ring system favor substitution at the C-5 and C-8 positions, as these attacks lead to more stable cationic intermediates (Wheland intermediates) where the aromaticity of the adjacent pyridine ring can be preserved. The 2-methoxybenzoyl group at the C-4 position acts as a deactivating group due to the electron-withdrawing nature of the carbonyl, which further disfavors electrophilic attack on the pyridine ring. Consequently, reactions such as nitration, halogenation, and sulfonation are expected to yield a mixture of 5- and 8-substituted products. msu.edulibretexts.org

| Reaction | Reagents & Conditions | Expected Major Products |

| Nitration | HNO₃ / H₂SO₄ | 4-(2-Methoxybenzoyl)-5-nitroisoquinoline & 4-(2-Methoxybenzoyl)-8-nitroisoquinoline |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-4-(2-methoxybenzoyl)isoquinoline & 8-Bromo-4-(2-methoxybenzoyl)isoquinoline |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-(2-Methoxybenzoyl)isoquinoline-5-sulfonic acid & this compound-8-sulfonic acid |

Nucleophilic Substitution Reactions

The isoquinoline nucleus is susceptible to nucleophilic attack, particularly on the electron-deficient pyridine ring. In the absence of a suitable leaving group, the reaction proceeds as a nucleophilic addition rather than a substitution. The preferred site for nucleophilic attack on isoquinoline is the C-1 position. quimicaorganica.org This regioselectivity is driven by the ability of the electronegative nitrogen atom to effectively stabilize the negative charge in the resulting anionic intermediate. quimicaorganica.org

| Reaction Type | Reagents | Intermediate/Product Type | Notes |

| Nucleophilic Addition | R-Li or R-MgX | 1-Alkyl-1,2-dihydroisoquinoline derivative | The initial adduct can be oxidized to the corresponding 1-alkylisoquinoline. |

| Chichibabin Reaction | NaNH₂ in liquid NH₃ | 1-Amino-4-(2-methoxybenzoyl)isoquinoline | This reaction introduces an amino group at the C-1 position. |

Oxidation Reactions

Oxidation of this compound can occur at several positions. The nitrogen atom of the isoquinoline ring can be oxidized to form the corresponding N-oxide using peroxy acids like m-chloroperbenzoic acid (m-CPBA).

The benzoyl moiety itself is a product of oxidation. Related structures, such as 1-benzyl-3,4-dihydroisoquinolines, can be oxidized to 1-benzoylisoquinolines using visible-light-mediated, metal-free methods with dioxygen as the oxidant. thieme-connect.com While the methylene (B1212753) bridge is already oxidized in the title compound, harsh oxidative conditions, such as those used in advanced oxidation processes (AOPs) with UV/H₂O₂ or Fenton reagents, can lead to the degradation of the benzophenone-type structure. nih.gov The direct oxidation of the ketone or the methoxy (B1213986) group typically requires specific and often harsh conditions and may not be synthetically selective.

| Reaction Site | Reagents & Conditions | Product |

| Isoquinoline Nitrogen | m-CPBA | This compound N-oxide |

| Benzoyl Moiety | O₂, visible light, photosensitizer | 1-Benzoylisoquinoline (from 1-benzyl precursor) thieme-connect.com |

| Degradation | UV / H₂O₂ or Fe²⁺ / H₂O₂ | Various degradation products nih.gov |

Reduction Reactions

Reduction of this compound can be directed chemoselectively to either the ketone or the isoquinoline ring system.

The carbonyl group of the benzoyl moiety is readily reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. imperial.ac.uk This reduction is generally selective for the ketone, leaving the aromatic isoquinoline ring intact. For complete reduction of the carbonyl to a methylene group (–CH₂–), more forceful methods like the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (Zn(Hg), HCl) reductions are employed.

The isoquinoline ring can be reduced to 1,2,3,4-tetrahydroisoquinoline (B50084) via catalytic hydrogenation. libretexts.org This transformation is typically achieved using hydrogen gas with catalysts like palladium, platinum, or nickel under various pressures and temperatures. acs.orgthieme-connect.com It is often possible to achieve selectivity; for instance, catalytic transfer hydrogenation can selectively reduce the isoquinoline ring while leaving other functional groups like ketones untouched. acs.orgnih.gov Conversely, hydrogenation of carbonyl groups is generally slower than that of carbon-carbon double bonds, but reducing the isoquinoline ring often requires more strenuous conditions than reducing a simple ketone. libretexts.org

| Target | Reagents & Conditions | Product | Selectivity |

| Ketone (to Alcohol) | NaBH₄, MeOH | 4-(Isoquinolin-4-yl)methanol | High selectivity for the ketone over the aromatic ring. imperial.ac.uk |

| Ketone (to Methylene) | H₂NNH₂, KOH, heat (Wolff-Kishner) | 4-(2-Methoxybenzyl)isoquinoline | Complete deoxygenation of the ketone. |

| Isoquinoline Ring | H₂, Pd/C or PtO₂, pressure | 4-(2-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline | Selective for the heterocycle under controlled conditions. nih.gov |

| Both Moieties | H₂, High pressure/temp, strong catalyst | 4-(2-Methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | Both the ketone and isoquinoline ring are reduced. |

Functional Group Interconversions on the Benzoyl and Methoxy Moieties

The ketone and methoxy groups are amenable to a variety of functional group interconversions, expanding the synthetic utility of the parent molecule.

The carbonyl group can be converted into several other functionalities. Reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime, while reaction with hydrazines (e.g., H₂NNH₂) produces hydrazones. The ketone can also undergo a Baeyer-Villiger oxidation using a peracid (e.g., m-CPBA) to insert an oxygen atom adjacent to the carbonyl, forming an ester. imperial.ac.uk

The methoxy group (an aryl methyl ether) is robust under many conditions but can be cleaved to reveal a phenolic hydroxyl group. This demethylation is most commonly achieved using strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃) in an inert solvent like dichloromethane. researchgate.netorganic-chemistry.org Selective cleavage is often possible under carefully controlled conditions. researchgate.netuniversiteitleiden.nl

| Starting Group | Reagents & Conditions | Resulting Group | Reaction Type |

| Benzoyl (Ketone) | NH₂OH·HCl, base | Oxime | Condensation |

| Benzoyl (Ketone) | m-CPBA | Ester | Baeyer-Villiger Oxidation imperial.ac.uk |

| Methoxy (Ether) | BBr₃, CH₂Cl₂ | Hydroxyl (Phenol) | Ether Cleavage |

| Methoxy (Ether) | HBr (conc.), heat | Hydroxyl (Phenol) | Ether Cleavage |

Spectroscopic and Structural Characterization of 4 2 Methoxybenzoyl Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 4-(2-Methoxybenzoyl)isoquinoline is expected to show distinct signals for the protons on the isoquinoline (B145761) ring, the methoxy-substituted benzene (B151609) ring, and the methoxy (B1213986) group itself. The aromatic region would be complex, containing signals for the eleven protons distributed across the two ring systems. The methoxy group should appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The protons on the isoquinoline moiety and the benzoyl group will exhibit characteristic chemical shifts and coupling patterns based on their electronic environment and proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons (11H) | 7.0 - 9.5 | Multiplet (m) | N/A |

| Methoxy Protons (3H) | 3.8 - 4.0 | Singlet (s) | N/A |

Note: Specific experimental data for this compound was not found in the searched literature. Values are predictions based on analogous structures.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the 17 carbon atoms of the aromatic framework, the carbonyl group, and the methoxy group. The carbonyl carbon is expected to have the most downfield chemical shift, likely appearing above δ 190 ppm. The methoxy carbon signal would be found around δ 55-60 ppm. The remaining aromatic carbons would generate a series of signals in the δ 110-155 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | >190 |

| Aromatic Carbons (15C) | 110 - 155 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

Note: Specific experimental data for this compound was not found in the searched literature. Values are predictions based on analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically found in the region of 1650-1680 cm⁻¹. Other key signals would include C-O stretching vibrations for the ether linkage of the methoxy group around 1250 cm⁻¹ and 1020 cm⁻¹, C-H stretching for the aromatic rings just above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1650 - 1680 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| Ether C-O Stretch | 1200 - 1280 & 1000-1050 | Strong |

Note: Specific experimental data for this compound was not found in the searched literature. Values are predictions based on analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to its extensive conjugated system, encompassing both the isoquinoline and benzoyl rings, this compound is expected to show strong absorption in the UV region. Multiple absorption bands corresponding to π → π* transitions are anticipated. The parent isoquinoline system shows absorption maxima around 217 nm, 266 nm, and 317 nm. thieme-connect.de The extended conjugation and the presence of the methoxy and carbonyl auxochromes would likely shift these bands to longer wavelengths (a bathochromic shift).

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~220-240 |

| π → π* | ~270-290 |

| π → π* | ~320-350 |

Note: Specific experimental data for this compound was not found in the searched literature. Values are predictions based on analogous structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₇H₁₃NO₂. The nominal molecular weight is 263 g/mol . cymitquimica.com Therefore, the mass spectrum run in an electron ionization (EI) or electrospray ionization (ESI) mode should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 263 or 264, respectively. Key fragmentation pathways would likely involve the cleavage of the benzoyl group or the loss of the methoxy group (-OCH₃).

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 263 | Molecular Ion |

| [M+H]⁺ | 264 | Protonated Molecular Ion |

| [M-OCH₃]⁺ | 232 | Loss of a methoxy radical |

| [C₉H₇N]⁺ | 129 | Isoquinoline fragment |

| [C₇H₇O]⁺ | 107 | Benzoyl fragment (less likely) or Tropolium ion |

| [C₈H₇O₂]⁺ | 135 | Methoxybenzoyl fragment |

Note: Specific experimental data for this compound was not found in the searched literature. Values are predictions based on its chemical structure.

Other Advanced Spectroscopic Techniques for Characterization

Beyond fundamental spectroscopic methods, a deeper and more definitive structural elucidation of complex molecules like this compound can be achieved through the application of more advanced spectroscopic and analytical techniques. These methods provide comprehensive insights into the three-dimensional arrangement of atoms and the intricate network of nuclear interactions within the molecule. For isoquinoline derivatives, X-ray crystallography and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy are particularly powerful tools for unambiguous structure determination and conformational analysis.

X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for determining the precise solid-state structure of a crystalline compound. This technique provides the exact coordinates of each atom in the crystal lattice, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. Furthermore, it reveals the details of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing arrangement. semanticscholar.orgeurjchem.com

While a specific crystal structure for this compound is not publicly available, analysis of structurally related isoquinoline derivatives provides a clear indication of the type of data that can be obtained. For instance, the crystal structure of other isoquinoline derivatives has been solved, revealing detailed molecular geometries and packing characteristics. semanticscholar.org In many cases, the crystal packing of isoquinoline compounds involves π–π stacking interactions between the aromatic rings. nih.gov

A study on a new isoquinoline derivative, for example, determined that it crystallized in the orthorhombic space group P212121. semanticscholar.org The detailed crystallographic data obtained in such studies are crucial for understanding the molecule's conformation and supramolecular assembly. semanticscholar.orgeurjchem.com

Representative Crystallographic Data for an Isoquinoline Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₇NO₂S₂ |

| Formula Weight (g/mol) | 307.41 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.2804(5) |

| b (Å) | 8.1347(17) |

| c (Å) | 35.015(4) |

| V (ų) | 1504.1(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.358 |

| Temperature (K) | 298(2) |

Note: This data is for a representative isoquinoline derivative, methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11- yl]carbonodithioate, and is presented to illustrate the type of information obtained from an X-ray crystallographic study. semanticscholar.org

Two-Dimensional (2D) NMR Spectroscopy

Two-dimensional NMR techniques are indispensable for deciphering the complex structures of organic molecules by resolving overlapping signals in 1D NMR spectra and establishing correlations between different nuclei. nih.govnumberanalytics.com For a molecule like this compound, with its multiple aromatic and aliphatic protons, 2D NMR is essential for assigning all proton (¹H) and carbon (¹³C) signals unambiguously.

Commonly employed 2D NMR experiments for characterizing isoquinoline alkaloids and their derivatives include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other within a spin system. This is crucial for tracing the connectivity of protons along the isoquinoline and benzoyl backbones. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached (¹H-¹³C one-bond correlations). numberanalytics.comnih.gov This is a powerful tool for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). HMBC is vital for connecting different spin systems, for instance, linking the benzoyl moiety to the isoquinoline core via the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. numberanalytics.com This provides critical information about the molecule's three-dimensional conformation and the relative orientation of the benzoyl and isoquinoline ring systems.

The combined application of these 2D NMR techniques allows for a complete and detailed assignment of the molecular structure in solution, complementing the solid-state information provided by X-ray crystallography. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies of 4 2 Methoxybenzoyl Isoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the properties of molecules like 4-(2-methoxybenzoyl)isoquinoline. DFT methods, such as B3LYP and M06-2X, offer a balance between accuracy and computational cost, making them suitable for studying the various facets of this molecule. epstem.netnih.govfigshare.com

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For isoquinoline (B145761) and its derivatives, the planar nature of the isoquinoline ring system is a key structural feature. However, the addition of the 2-methoxybenzoyl group introduces rotational freedom, leading to different possible conformations.

Computational studies, often performed using methods like DFT with basis sets such as 6-311++G(d,p), are used to determine the preferred conformation by identifying the structure with the lowest energy. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. researchgate.netnih.gov The geometry optimization process is crucial as the calculated properties are highly dependent on the accuracy of the molecular structure.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. figshare.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For isoquinoline derivatives, DFT calculations have been employed to determine the energies of these frontier orbitals. nih.govfigshare.com The distribution of electron density in the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in related systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Isoquinoline Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.581 figshare.com |

| LUMO | 1.801 figshare.com |

| Energy Gap (ΔE) | 3.78 figshare.com |

Note: Data is for the parent isoquinoline molecule, calculated using the B3LYP/6-311++G(d,p) method. The values for this compound would be influenced by the substituent.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack. Green and yellow areas denote regions of intermediate potential.

For molecules containing heteroatoms like nitrogen and oxygen, such as this compound, the MEP map can highlight the nucleophilic character of the lone pairs on these atoms. researchgate.net This analysis provides a visual representation of the molecule's reactivity, complementing the insights gained from FMO analysis. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.orgwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding hyperconjugative interactions and charge delocalization within the molecule. researchgate.netusc.edu

NBO analysis can provide information on:

Natural Atomic Charges: These charges give a more chemically intuitive picture of the electron distribution than other methods like Mulliken population analysis. usc.edu

Hybridization: It determines the hybridization of atoms in forming bonds. joaquinbarroso.com

Donor-Acceptor Interactions: The analysis quantifies the stabilization energy associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. These interactions are crucial for understanding the molecule's stability and reactivity. joaquinbarroso.com

For substituted isoquinolines, NBO analysis can reveal the electronic effects of the substituent on the isoquinoline ring system, such as the electron-donating or -withdrawing nature of the 2-methoxybenzoyl group. nih.govnih.gov

Table 2: Illustrative NBO Analysis Output for a C-N Bond

| Bond | Occupancy | Composition |

|---|---|---|

| C1-N2 | 1.99858 joaquinbarroso.com | 40.07% C1 (s21.71%p3.61) 50.93% N2 (s30.88%p2.24) joaquinbarroso.com |

Note: This is an example from a related molecule to illustrate the type of information obtained from NBO analysis.

Thermochemical Parameters and Stability Predictions

Quantum chemical calculations can predict various thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. nih.gov These parameters are essential for understanding the stability of different conformers and for predicting the feasibility and spontaneity of chemical reactions.

By calculating the thermochemical properties at different temperatures, it is possible to understand how temperature influences the stability and equilibrium of the system. researchgate.net For instance, in the study of tautomerism in related quinoline (B57606) derivatives, computational methods have been used to determine the relative stability of different tautomeric forms in the gas phase and in solution. nih.gov These calculations can also help in predicting the most stable isomer among a series of related compounds.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. escholarship.org

For reactions involving isoquinoline derivatives, such as cycloadditions or nucleophilic substitutions, DFT calculations can provide detailed insights into the step-by-step process of the reaction. pku.edu.cn For example, in the context of cycloaddition reactions, computational studies can help to determine whether a reaction proceeds through a concerted or a stepwise mechanism. pku.edu.cn

By calculating the energies of reactants, products, and transition states, the activation energy barrier for a reaction can be determined, which is crucial for understanding the reaction kinetics. nih.gov These computational studies can also explain the regioselectivity and stereoselectivity observed in chemical reactions. pku.edu.cn

Ligand-Receptor Interaction Modeling (e.g., Molecular Docking, in silico studies)

Ligand-receptor interaction modeling is a cornerstone of modern drug discovery, allowing researchers to simulate the binding of a small molecule (the ligand) to a biological macromolecule (the receptor), such as a protein or nucleic acid. Molecular docking, a primary technique in this field, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This approach is instrumental in screening virtual libraries of compounds and prioritizing those with the highest likelihood of being active.

For a compound like this compound, molecular docking studies would be initiated by identifying a relevant biological target. Given the known activities of various isoquinoline derivatives, potential targets could include protein kinases, enzymes involved in inflammatory pathways, or receptors implicated in neurological disorders. nih.govnih.gov The three-dimensional structures of these target proteins, often obtained from crystallographic or NMR studies, are used to create a virtual binding pocket. The flexible structure of this compound would then be "docked" into this pocket using sophisticated algorithms that explore various conformations and orientations of the ligand.

The outcomes of these simulations are typically scored based on the predicted binding energy, which provides an estimate of the ligand's affinity for the receptor. These in silico studies are crucial for hypothesis generation, suggesting which compounds are most likely to be biologically active and warranting the investment of resources for chemical synthesis and in vitro testing. researchgate.net

Prediction of Binding Modes and Affinities

A primary goal of molecular docking is to predict the specific binding mode of a ligand within the active site of a receptor. This includes the precise three-dimensional arrangement of the ligand and the key interactions it forms with the surrounding amino acid residues. For this compound, the model would predict how the isoquinoline core, the methoxybenzoyl group, and the rotatable bond connecting them orient themselves to achieve the most stable interaction.

The binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki) or IC50 value, quantifies the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable complex and, therefore, a higher predicted affinity. In silico studies on related quinazoline (B50416) derivatives have demonstrated that docking energies can correlate well with experimentally determined inhibitory activities. researchgate.net

To illustrate the type of data generated from such a study, a hypothetical docking analysis of this compound against a panel of protein kinases is presented below.

| Target Protein Kinase | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | 150 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.9 | 450 |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.2 | 980 |

| p38 Mitogen-Activated Protein Kinase | -6.8 | 1500 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature.

Analysis of Intermolecular Interactions

Beyond predicting binding modes and affinities, computational models provide detailed insights into the specific intermolecular forces that stabilize the ligand-receptor complex. These interactions are critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

For this compound, the key intermolecular interactions would likely include:

Hydrogen Bonding: The nitrogen atom in the isoquinoline ring and the oxygen atoms of the methoxy (B1213986) and carbonyl groups can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues (e.g., lysine, arginine, serine, threonine) in the receptor's active site.

π-Stacking: The aromatic isoquinoline and benzoyl rings can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions are a significant driving force for the binding of flat, aromatic molecules.

A detailed analysis of these interactions can reveal which parts of the this compound molecule are most important for binding and can guide the design of new analogs with improved properties. For instance, if a hydrogen bond is predicted to be crucial, a medicinal chemist might synthesize a derivative that enhances this interaction.

The following table provides a hypothetical summary of the key intermolecular interactions for this compound docked into the active site of a protein kinase.

| Type of Interaction | Functional Group of Ligand | Interacting Amino Acid Residue |

| Hydrogen Bond | Carbonyl Oxygen | Lysine (LYS) 745 |

| π-π Stacking | Isoquinoline Ring | Phenylalanine (PHE) 856 |

| Hydrophobic Interaction | Methoxybenzoyl Ring | Leucine (LEU) 718, Valine (VAL) 726 |

| Hydrogen Bond | Isoquinoline Nitrogen | Serine (SER) 720 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature.

Investigations into Biological Activity at the Molecular and Cellular Level in Vitro & Mechanistic Focus

Enzyme Inhibition Studies and Mechanistic Insights

There is no available data from in vitro or mechanistic studies concerning the inhibitory effects of 4-(2-Methoxybenzoyl)isoquinoline on the enzymes listed below.

No research has been published detailing the in vitro inhibition of acetylcholinesterase (AChE) by this compound. While the broader class of isoquinoline (B145761) alkaloids has been investigated for AChE inhibition, with some compounds showing notable activity, these findings cannot be extrapolated to the specific, unstudied compound . nih.govfrontiersin.orgmdpi.com

There are no scientific reports on the in vitro evaluation of this compound as an inhibitor of lipoxygenase (LOX) enzymes. Studies on other natural products and compounds as LOX inhibitors exist, but none focus on this specific molecule. scispace.comnih.govijpsonline.com

No other specific enzyme modulation activities have been documented in the scientific literature for this compound.

Receptor Binding and Modulation Mechanisms

No data is available in the public domain regarding the binding affinities, selectivity, or modulatory mechanisms of this compound at the receptor targets specified below.

There is no published research on the interaction of this compound with any subtype of opioid receptors (mu, delta, or kappa). Therefore, its binding affinity, selectivity profile, and potential as an agonist or antagonist are unknown. researchgate.netfrontiersin.orgnih.gov

The potential for this compound to act as an antagonist at adenosine (B11128) receptors has not been investigated in any published study. While structurally related heterocyclic compounds have been explored for adenosine receptor activity, no specific data exists for this compound. nih.govwikipedia.orgnih.gov

Based on the comprehensive search conducted, there is no specific scientific literature available that details the biological activities of the chemical compound This compound according to the requested outline.

The search results yielded information on the broader class of isoquinoline alkaloids and their derivatives, such as isoquinolinequinones and alkynyl isoquinolines. nih.govnih.govnih.govnih.gov These related compounds have been studied for various biological activities, including anticancer and antimicrobial effects. nih.govnih.gov For instance, certain isoquinolinequinones have been shown to induce cell cycle arrest and apoptosis in cancer cells, and other isoquinoline derivatives exhibit antimicrobial properties by mechanisms like disrupting bacterial cell wall synthesis. nih.govnih.gov

However, none of the retrieved scientific articles or databases provide specific data on the interaction of This compound with molecular receptors, its ability to modulate cellular pathways such as cell cycle arrest and apoptosis, its potential interaction with tubulin, its in vitro antiproliferative activity against cancer cell lines, or its specific antimicrobial mechanisms.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information focusing solely on This compound .

Antimicrobial Activity Mechanisms (In Vitro)

Antibacterial Mechanisms and Target Identification

The isoquinoline and quinoline (B57606) scaffolds are present in many compounds exhibiting significant antibacterial properties. Research into their mechanisms of action has identified several key bacterial enzymes and proteins as potential targets.

One of the primary targets for quinolone antibiotics is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.govresearchgate.net DNA gyrase introduces negative supercoils into the bacterial chromosome, a process vital for relieving torsional stress during DNA unwinding. youtube.com Certain isoquinoline derivatives have been shown to inhibit this enzyme. For instance, a series of (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones demonstrated excellent DNA gyrase inhibition, with some compounds exhibiting inhibitory concentrations (IC50) in the sub-micromolar range. nih.govresearchgate.net The inhibition of DNA gyrase by these compounds leads to the cessation of DNA replication and ultimately, bacterial cell death. youtube.com More recently, isoquinoline sulfonamides have been identified as allosteric inhibitors of DNA gyrase, acting at a different site from traditional fluoroquinolones, which could be advantageous in overcoming resistance. nih.gov

Another potential antibacterial target is tyrosyl-tRNA synthetase (TyrRS) , an enzyme crucial for protein synthesis. TyrRS is responsible for attaching the amino acid tyrosine to its corresponding tRNA molecule. Inhibition of this enzyme halts protein production, leading to bacteriostasis or bactericidal effects. While direct inhibition by this compound has not been reported, various natural and synthetic compounds containing heterocyclic rings similar to isoquinoline have been shown to inhibit bacterial TyrRS. nih.gov

The bacterial cell division protein FtsZ has also emerged as a promising target for novel antibacterial agents. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the bacterial cell. nih.govfrontiersin.org Several natural alkaloids, including some with an isoquinoline core like sanguinarine, have been found to inhibit the polymerization of FtsZ, leading to filamentation and inhibition of cell division. nih.gov Benzofuroquinolinium derivatives have also been shown to effectively suppress FtsZ polymerization and its associated GTPase activity. nih.gov

Table 1: Examples of Antibacterial Activity and Targets of Isoquinoline/Quinoline Derivatives

| Compound Class | Example Compound(s) | Target Organism(s) | Identified Target/Mechanism | Reference(s) |

| Isoquinoline-1,3(2H,4H)-diones | (Z/E)-4-(4-substituted-benzylidene) derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | DNA gyrase inhibition | nih.govresearchgate.net |

| Isoquinoline Sulfonamides | LEI-800 | E. coli | Allosteric inhibition of DNA gyrase | nih.gov |

| Benzofuroquinolinium derivatives | Compound 5 (as per source) | B. subtilis, E. coli | Inhibition of FtsZ polymerization and GTPase activity | nih.gov |

| Benzophenanthridine Alkaloids | Sanguinarine | E. coli, B. subtilis | Inhibition of FtsZ assembly | nih.gov |

This table presents data for structurally related compounds to infer potential activity for this compound.

Antifungal Mechanisms (e.g., Ergosterol (B1671047) Biosynthesis Pathway Inhibition)

The fungal cell membrane contains ergosterol, a sterol that is functionally equivalent to cholesterol in mammalian cells. The biosynthetic pathway of ergosterol is a well-established target for many antifungal drugs because it is essential for fungal viability and is absent in humans. nih.govmdpi.com Several studies have indicated that isoquinoline and quinoline derivatives can act as potent inhibitors of this pathway. nih.govnih.govresearchgate.net

The mechanism of action often involves the inhibition of key enzymes in the ergosterol biosynthesis pathway, such as sterol demethylase (encoded by the ERG11 gene) or other enzymes like Erg1 and Erg24. mdpi.comnih.gov Inhibition of these enzymes leads to a depletion of ergosterol in the fungal membrane and an accumulation of toxic sterol intermediates. mdpi.com This disruption of the cell membrane's integrity and function ultimately results in fungal cell death.

For example, two plant-derived isoquinoline alkaloids were identified as potent inhibitors of ergosterol biosynthesis. nih.govsemanticscholar.org These compounds were found to reduce the amount of ergosterol in the fungal cell without affecting the expression of 1,3-β-glucan, another crucial cell wall component. nih.gov In silico studies involving molecular docking have further supported the potential for quinoline derivatives to bind to and inhibit key enzymes in the ergosterol pathway. nih.gov

Table 2: Antifungal Activity of Isoquinoline/Quinoline Derivatives Targeting Ergosterol Biosynthesis

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

| Plant-derived Isoquinoline Alkaloids | Microsporum gypseum, Trichophyton rubrum | Potent inhibitors of ergosterol biosynthesis, reducing ergosterol levels. | nih.govsemanticscholar.org |

| C-2-substituted Quinoline Derivatives | Candida species, Microsporum gypseum, Cryptococcus neoformans | In silico evidence of binding to Erg1, Erg11, and Erg24 proteins. | nih.gov |

This table presents data for structurally related compounds to infer potential activity for this compound.

Other Mechanistic Biological Activities Reported for Isoquinoline Derivatives

Beyond their antimicrobial properties, isoquinoline derivatives have been investigated for a range of other biological activities at the molecular level.

One notable area of research is their potential as phosphodiesterase (PDE) inhibitors . Specifically, derivatives of 1-pyridylisoquinoline and 1-pyridyldihydroisoquinoline have demonstrated potent inhibitory activity against PDE4. nih.gov PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can have anti-inflammatory effects. Some dihydroisoquinoline derivatives have also been identified as effective PDE7 inhibitors. google.com

Furthermore, certain isoquinoline derivatives have been explored for their anticancer properties through the inhibition of inhibitor of apoptosis proteins (IAPs) . nih.gov IAPs are a family of proteins that can block apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers. Specific isoquinoline derivatives have been shown to inhibit the proliferation of cancer cells by promoting apoptosis, and this was associated with a reduction in the protein levels of IAPs like XIAP and cIAP-1. nih.gov

Other reported activities for isoquinoline derivatives include the inhibition of tyrosinase , an enzyme involved in melanin (B1238610) biosynthesis, by isoquinoline urea/thiourea derivatives. nih.gov

Table 3: Other Reported Mechanistic Activities of Isoquinoline Derivatives

| Compound Class | Activity | Identified Target/Mechanism | Reference(s) |

| 1-Pyridylisoquinoline derivatives | Anti-inflammatory | PDE4 inhibition | nih.gov |

| Dihydroisoquinoline derivatives | Potential anti-inflammatory | PDE7 inhibition | google.com |

| Substituted Isoquinolines | Anticancer | Inhibition of Inhibitor of Apoptosis Proteins (IAPs) | nih.gov |

| Isoquinoline urea/thiourea derivatives | Enzyme inhibition | Tyrosinase inhibition | nih.gov |

This table presents data for structurally related compounds to infer potential activity for this compound.

Structure Activity Relationship Sar Studies

Systematic Structural Modifications of the Isoquinoline (B145761) Core and Benzoyl Moiety

The isoquinoline framework is a privileged structure in medicinal chemistry, and modifications to this core are a key strategy in drug discovery. nih.gov Systematic alterations to both the isoquinoline nucleus and the appended benzoyl group of the parent compound have been explored to probe the requirements for biological activity.

Isoquinoline Core Modifications: The isoquinoline ring system offers several positions for modification, primarily at the C-1, C-3, and C-4 positions. nih.gov For instance, in related benzo[g]isoquinoline-5,10-diones, substitution at the C-3 position was found to enhance anti-tubercular potency. japsonline.com The nitrogen atom (N-2) of the isoquinoline ring is also a target for modification, although its basicity and potential role in hydrogen bonding often make it a critical interaction point that is conserved. mdpi.comnih.gov

Modifications at the C-4 position, where the benzoyl group is attached, are of particular interest. Studies on related scaffolds, such as the synthesis of 4-bromo-3-alkylisoquinolines, demonstrate the feasibility of introducing diverse substituents at this position to explore the steric and electronic requirements of the target receptor. thieme-connect.de The linkage between the isoquinoline core and the benzoyl moiety is also critical; altering this linker can significantly impact the compound's conformational flexibility and orientation within a binding pocket.

Benzoyl Moiety Modifications: The benzoyl portion of the molecule provides a rich ground for SAR exploration. The position and nature of substituents on this phenyl ring can dramatically alter binding affinity and selectivity. The parent compound features a methoxy (B1213986) group at the ortho- (C2') position. The role of this methoxy group is multifaceted; it can act as a hydrogen bond acceptor and its position influences the planarity between the benzoyl ring and the carbonyl group, which can be critical for fitting into a specific binding site. nih.gov

Studies on other scaffolds, such as 4-substituted methoxybenzoyl-aryl-thiazoles, have shown that varying the substituents on the benzoyl ring leads to significant changes in potency. For example, the addition of a weak electron-withdrawing group (e.g., 4-F) or a weak electron-donating group (e.g., 4-CH3) on the benzoyl ring can increase cytotoxic potency compared to the unsubstituted analog. nih.gov The introduction of additional methoxy groups, such as in a 3,4,5-trimethoxyphenyl ring, has also been shown to produce excellent inhibitory activity in certain anticancer agents. nih.gov

| Compound Series | Modification Site | Observed Effect on Activity | Reference |

| Benzo[g]isoquinoline-5,10-diones | C-3 Substitution | Better anti-tubercular potency | japsonline.com |

| Methoxybenzoyl-aryl-thiazoles | 4-position of Benzoyl Ring | Weak electron-donating or withdrawing groups increased potency | nih.gov |

| Methoxybenzoyl-aryl-thiazoles | Benzoyl Ring | 3,4,5-trimethoxy substitution showed excellent inhibition | nih.gov |

Influence of Substituents on Biological Activity and Selectivity

The introduction of different functional groups onto the 4-(2-Methoxybenzoyl)isoquinoline scaffold directly modulates its biological activity and its selectivity for specific molecular targets.

In a series of isoquinoline-tethered quinazoline (B50416) derivatives developed as HER2 inhibitors, the isoquinoline moiety conferred superior properties compared to quinoline (B57606) analogues. Specifically, certain isoquinoline derivatives displayed enhanced cellular activity and significantly improved selectivity for the HER2 kinase over the structurally similar EGFR kinase. nih.gov This demonstrates that the isoquinoline core can be a key determinant of target selectivity.

The influence of substituents can be summarized in the following table based on findings from related isoquinoline-based compounds:

| Compound Series | Substituent/Moiety | Influence on Activity/Selectivity | IC50 (nM) | Reference |

| Isoquinoline-quinazoline (14f) | Isoquinoline Core | More potent inhibition of HER2 phosphorylation than lapatinib | HER2: 19 | nih.gov |

| Isoquinoline-quinazoline (14f) | Isoquinoline Core | Highly selective for HER2 over EGFR | EGFR: 230 | nih.gov |

| Benzylisoquinoline (9k) | Benzyl (B1604629) group with specific substitutions | Potent acetylcholinesterase (AChE) inhibition | hAChE: 7.9 | nih.gov |

| Benzylisoquinoline (9k) | Benzyl group with specific substitutions | Moderate butyrylcholinesterase (BChE) inhibition | hBChE: 1020 | nih.gov |

Stereochemical Requirements for Molecular Recognition and Activity

Stereochemistry is a critical factor in the interaction between a ligand and its biological target. The introduction of chiral centers into the isoquinoline scaffold can lead to enantiomers with vastly different biological activities, affinities, and selectivities.

While the parent this compound is achiral, modifications, particularly saturation of the isoquinoline ring to form tetrahydroisoquinolines, can introduce stereocenters. Many naturally occurring and synthetic isoquinoline alkaloids are chiral, often with a stereogenic center at the C-1 position. nih.gov

A study on benzothiazole-isoquinoline derivatives provides a clear example of stereochemical influence. A series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides were synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE). The defined (R)-stereochemistry at the C-1 position of the dihydroisoquinoline core was crucial for activity. Molecular docking studies of the most active compound from this series revealed specific binding modes within the enzyme active sites, underscoring that a precise three-dimensional arrangement is necessary for effective molecular recognition. mdpi.comresearchgate.net This highlights that if a chiral center were introduced into the this compound scaffold, it would be expected that one enantiomer would show preferential activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For isoquinoline-based compounds, various QSAR studies have been performed to guide the design of new, more potent derivatives. japsonline.comnih.govnih.gov

These studies typically involve generating a dataset of isoquinoline analogs with their measured biological activities (e.g., IC50 values). Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be classified as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). japsonline.com

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is built to predict the biological activity based on the descriptors. For example, a 3D-QSAR study on pyrimido-isoquinolin-quinones used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build models that successfully guided the design of new derivatives with improved antibacterial activity against MRSA. nih.gov Another QSAR study on isoquinoline derivatives as AKR1C3 inhibitors identified key descriptors that were helpful in predicting bioactivity, leading to a robust and stable model. japsonline.comjapsonline.com

For this compound, a QSAR model would likely find that descriptors related to the steric bulk and electronic nature of substituents on both the isoquinoline and benzoyl rings are critical for predicting activity.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is another powerful computational tool that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific target. fiveable.menih.gov This model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity.

A pharmacophore model for a ligand of a specific receptor based on the this compound scaffold would likely include:

An Aromatic Ring feature for the isoquinoline core.

An Aromatic Ring feature for the benzoyl group.

A Hydrogen Bond Acceptor feature corresponding to the carbonyl oxygen of the benzoyl group.

A Hydrogen Bond Acceptor feature for the ether oxygen of the methoxy group.

A potential Hydrogen Bond Acceptor/Basic feature for the isoquinoline nitrogen.

Hydrophobic features corresponding to the aromatic surfaces.

The spatial relationship between these features would be critical. Ligand design principles involve using this pharmacophore model to design novel molecules. For example, the isoquinoline core could be replaced by another heterocyclic system (scaffold hopping) that maintains the correct spatial orientation of the key pharmacophoric features. researchgate.net Similarly, the benzoyl moiety could be replaced with other substituted aromatic or heteroaromatic rings that fulfill the steric and electronic requirements of the binding site. This approach was used in the design of benzylisoquinoline derivatives as multifunctional agents for Alzheimer's disease, where different moieties were combined to target both cholinesterases and β-amyloid aggregation. nih.gov

Modern approaches even use machine learning models, such as SynthFormer, which can take 3D pharmacophore information as an input to generate novel molecules that are not only predicted to be active but are also synthetically accessible. arxiv.org

Role of 4 2 Methoxybenzoyl Isoquinoline and Its Derivatives As Chemical Biology Probes and Advanced Materials

Application as Privileged Scaffolds in Chemical Biology

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the development of novel therapeutic agents. The isoquinoline (B145761) core, and more specifically the 4-aroylisoquinoline framework to which 4-(2-methoxybenzoyl)isoquinoline belongs, is widely recognized as such a privileged structure.

The strategic placement of the benzoyl group at the C-4 position of the isoquinoline ring, along with the methoxy (B1213986) substituent on the benzoyl moiety, provides a unique three-dimensional arrangement that can facilitate interactions with various biological macromolecules. The methoxy group, for instance, can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-stacking and hydrophobic interactions. This structural versatility allows for the generation of libraries of derivatives with finely tuned biological activities.

Research has demonstrated that derivatives based on the 4-aroylisoquinoline scaffold exhibit a broad spectrum of pharmacological properties, including but not limited to, activities as enzyme inhibitors and receptor modulators. The ability of this scaffold to be readily functionalized at multiple positions allows for the systematic exploration of the chemical space around the core structure, leading to the identification of potent and selective modulators of biological processes.

Use as Synthons and Building Blocks in Organic Synthesis

Beyond their direct biological applications, this compound and its derivatives serve as valuable synthons and building blocks in organic synthesis. The term "synthon" refers to a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. The 4-aroylisoquinoline framework provides a robust platform for the construction of more complex molecular architectures.

The presence of multiple reactive sites within the this compound molecule allows for a variety of chemical transformations. The ketone functionality of the benzoyl group can be a handle for nucleophilic additions, reductions, or the formation of imines and other derivatives. The isoquinoline nitrogen can be quaternized, and the aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the existing substitution pattern.

This synthetic versatility enables chemists to utilize this compound as a starting material for the preparation of a diverse range of compounds. For example, it can be a precursor for the synthesis of complex alkaloids, polycyclic aromatic systems, and other novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The ability to readily modify the core structure makes it an attractive building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Potential in Material Science Applications (e.g., Optical, Conductive Materials)

The exploration of isoquinoline derivatives in material science is a growing field of research, driven by the unique photophysical and electronic properties of this heterocyclic system. The extended π-conjugated system of the isoquinoline ring, when appropriately substituted, can give rise to interesting optical and electronic behaviors, making these compounds promising candidates for various material science applications.

Derivatives of 4-aroylisoquinolines, including those related to this compound, have the potential to be utilized in the development of:

Optical Materials: The inherent fluorescence of some isoquinoline derivatives makes them suitable for applications as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The emission properties can often be tuned by modifying the substituents on the isoquinoline or the aroyl moiety.

Conductive Materials: The planar structure and the presence of π-electrons in the isoquinoline system can facilitate intermolecular π-π stacking, which is a key factor for charge transport in organic conductive materials. By designing and synthesizing appropriate derivatives, it may be possible to create organic semiconductors for use in electronic devices.

The specific impact of the 4-(2-methoxybenzoyl) group on the material properties would depend on its influence on the molecular packing in the solid state and the electronic structure of the molecule. Further research into the synthesis and characterization of polymers and supramolecular assemblies based on this scaffold is warranted to fully explore their potential in this area.

Development of Molecular Tools for Elucidating Biological Pathways

Molecular tools, such as chemical probes and imaging agents, are indispensable for the study and elucidation of complex biological pathways. These tools allow researchers to selectively interact with and visualize specific biomolecules in their native environment, providing invaluable insights into cellular processes in both healthy and diseased states.

The this compound scaffold can serve as a foundation for the development of such molecular tools. By incorporating reporter groups, such as fluorescent dyes or affinity tags, onto the core structure, it is possible to create probes that can be used to:

Visualize Biological Targets: Fluorescently labeled derivatives can be used in cellular imaging techniques, such as fluorescence microscopy, to determine the subcellular localization of their target proteins.

Identify Protein-Ligand Interactions: By attaching a reactive group or a photoaffinity label, these compounds can be used to covalently modify their binding partners, enabling their identification and characterization through proteomic techniques.

Quantify Target Engagement: Probes with quantifiable signals can be used to measure the extent to which a drug candidate binds to its intended target within a cell or organism.

The development of such molecular tools based on the this compound scaffold would be a valuable contribution to chemical biology, enabling a deeper understanding of the biological roles of the targets with which these compounds interact.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the isoquinoline (B145761) core is a cornerstone of organic chemistry, with traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions being well-established. nih.govnumberanalytics.com However, future efforts for synthesizing 4-(2-Methoxybenzoyl)isoquinoline and its derivatives should focus on modern, more sustainable approaches. There is a growing trend toward developing environmentally friendly, efficient, and cost-effective synthetic strategies. nih.govnumberanalytics.com

Future synthetic research could explore:

Transition-Metal Catalysis: Palladium, rhodium, ruthenium, and copper-catalyzed reactions have become powerful tools for constructing isoquinoline frameworks. researchgate.netorganic-chemistry.org Investigating C-H activation/annulation cascades of primary benzylamines or the cyclization of aryl ketoximes with alkynes could provide novel, atom-economical routes to substituted isoquinolines like the target molecule. researchgate.netorganic-chemistry.org

Green Chemistry Approaches: The use of greener solvents, microwave-assisted synthesis, or biocatalysis presents an opportunity to develop sustainable protocols. numberanalytics.comresearchgate.net For instance, developing a one-pot synthesis under microwave irradiation could significantly reduce reaction times and energy consumption. researchgate.net

Photoredox Catalysis: Visible-light-induced reactions offer a mild and efficient way to forge complex molecules. nih.gov Exploring light-mediated cyclizations could lead to new pathways for creating the 4-substituted isoquinoline skeleton.

Table 1: Comparison of Potential Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Transition-Metal Catalysis (e.g., Pd, Ru, Cu) | High efficiency, broad substrate scope, novel bond formations. researchgate.netorganic-chemistry.org | Catalyst cost, potential for metal contamination in final products. |

| Green Chemistry Approaches (e.g., Microwave, Biocatalysis) | Reduced reaction times, lower energy consumption, environmentally benign. numberanalytics.comresearchgate.net | Scalability challenges, specific enzyme requirements for biocatalysis. |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, use of sustainable energy source. nih.gov | Availability of suitable photocatalysts, optimization of light source and reaction setup. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, ease of scalability. rsc.org | Initial setup cost, potential for clogging with solid byproducts. |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. For this compound, in silico methods can guide synthetic efforts and predict biological activities, saving time and resources.

Key computational avenues include:

Molecular Docking and Dynamics: These techniques can be used to predict how this compound and its virtual derivatives might bind to various biological targets. researchgate.net By modeling interactions within the binding pocket of enzymes or receptors known to be modulated by other isoquinolines (e.g., kinases, tubulin, topoisomerases), researchers can prioritize the synthesis of the most promising candidates. nih.gov

Pharmacophore Modeling: Based on the structures of known active isoquinoline compounds, a pharmacophore model can be generated. mdpi.com This model, representing the essential spatial arrangement of features required for biological activity, can then be used to screen virtual libraries of this compound analogs to identify those with the highest probability of being active.

Combinatorial Computational Chemistry: Using platforms that simulate multi-component reactions, vast virtual libraries of compounds based on the this compound scaffold can be generated and screened for drug-like properties (ADME - absorption, distribution, metabolism, excretion) before any laboratory synthesis is undertaken. mdpi.comresearchgate.net

Table 2: Application of Computational Tools in the Study of this compound

| Computational Tool | Research Application | Predicted Outcome |

| Molecular Docking | Predict binding affinity and mode to specific protein targets. researchgate.net | Identification of potential biological targets and lead compounds. |

| Molecular Dynamics (MD) Simulations | Assess the stability of the ligand-protein complex over time. mdpi.com | Validation of docking results and understanding of binding dynamics. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Predictive models for designing more potent analogs. |

| ADME/Tox Prediction | In silico prediction of pharmacokinetic and toxicity profiles. researchgate.net | Early-stage filtering of candidates with poor drug-like properties. |

Identification of New Molecular Targets and Mechanistic Studies

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govamerigoscientific.comnumberanalytics.comnih.gov A critical future direction is to determine the specific molecular targets of this compound.

Potential areas of investigation:

Anticancer Activity: Many isoquinoline alkaloids, such as berberine (B55584) and noscapine, exhibit anticancer properties by targeting microtubules, topoisomerases, or various signaling pathways. nih.govamerigoscientific.com Screening this compound against a panel of cancer cell lines could reveal cytotoxic activity. Subsequent mechanistic studies would then be essential to identify its specific molecular target, which could range from kinases to proteins involved in apoptosis. nih.govresearchgate.net

Antimicrobial Properties: The isoquinoline core is present in many antimicrobial agents. numberanalytics.com Evaluating the compound against various strains of bacteria and fungi could uncover new antimicrobial leads.

Enzyme Inhibition: The benzoyl moiety suggests that the compound could be a competitive inhibitor for enzymes that have aromatic binding pockets. A broad panel of enzyme assays could reveal unexpected inhibitory activities.

Understanding the mechanism of action is paramount. Techniques such as thermal shift assays, affinity chromatography, and proteomics can be employed to pull down binding partners and elucidate the specific cellular pathways modulated by the compound.

Integration with High-Throughput Methodologies for Scaffold Evolution

To rapidly explore the potential of the this compound scaffold, high-throughput methodologies are indispensable. These techniques allow for the parallel synthesis and screening of thousands of compounds, dramatically accelerating the pace of discovery. researchgate.netacs.org

Future strategies should involve:

High-Throughput Screening (HTS): An HTS campaign could screen a library of diverse small molecules, including this compound, against a specific biological target to identify initial "hits". nih.gov

Scaffold Hopping and Evolution: Once a hit is identified, the this compound core can be used as a starting point for "scaffold evolution". researchgate.netsemanticscholar.org High-throughput experimentation (HTE), which involves parallel synthesis, can be used to rapidly create a library of analogs by modifying the substitution patterns on both the isoquinoline and benzoyl rings. researchgate.net This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of potency and selectivity.

Exploration of New Application Domains beyond Chemical Biology

While the primary focus for isoquinoline derivatives has been in medicine, their unique electronic and photophysical properties suggest potential applications in materials science. numberanalytics.comamerigoscientific.com Future research should not be limited to the compound's biological activity.

Unexplored application domains include:

Organic Electronics: Isoquinoline-based materials have been investigated for use in organic light-emitting diodes (OLEDs) and as charge transport materials. numberanalytics.com The specific substitution pattern of this compound could impart unique photoluminescent or electrochemical properties worthy of investigation for optoelectronic applications.

Sensors: The nitrogen atom in the isoquinoline ring and the oxygen atoms in the methoxy (B1213986) and benzoyl groups can act as coordination sites for metal ions. This suggests that derivatives could be developed as fluorescent chemosensors for the detection of specific metal ions or other analytes.

Metal-Organic Frameworks (MOFs): Isoquinoline derivatives can serve as organic ligands in the synthesis of MOFs, which are materials with applications in gas storage, catalysis, and separation. amerigoscientific.com

Multidisciplinary Research Bridging Organic Chemistry, Computational Science, and Chemical Biology

The full potential of this compound can only be realized through a deeply integrated, multidisciplinary research program. frontiersin.org The traditional silos of scientific disciplines are increasingly being replaced by collaborative efforts where expertise is combined to solve complex problems. siu.eduku.edu

A successful research endeavor would involve a cyclical workflow:

Organic chemists would develop novel and efficient synthetic routes to this compound and its analogs. virginia.edu

Computational scientists would use modeling and in silico screening to guide the design of new derivatives with enhanced properties and to predict their biological targets. ku.eduacs.org

Chemical biologists would perform high-throughput screening and detailed mechanistic studies to evaluate the biological activity of the synthesized compounds and validate the computational predictions. nih.gov

The results from the biological testing would then feed back to the computational and synthetic teams to inform the design and creation of the next generation of molecules. This iterative cycle of design, synthesis, and testing is the hallmark of modern molecular science and will be crucial for unlocking the untapped potential of this compound. frontiersin.org

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 4-(2-Methoxybenzoyl)isoquinoline derivatives in academic research?

- Methodological Answer :

- Fragment-based synthesis : Libraries of monosubstituted isoquinoline fragments (e.g., 1-, 3-, 4-, 5-, 6-, 7-, or 8-position substitutions) are synthesized and screened. Identified fragments are merged on the isoquinoline ring to enhance potency without requiring X-ray structural data .

- Cross-dehydrogenative coupling : Reacting substituted toluenes with isoquinoline derivatives under oxidative conditions yields N-alkyl amide products. For example, reactions with p-methylanisole produce benzylic methyl or methoxy carbon adducts (yields: 37–91%) .

- Bischler-Napieralski reaction : Used to synthesize complex analogs like (±)-7-benzyloxy-1-(3-benzyloxy-4-methoxyphenethyl)-tetrahydroisoquinoline, involving condensation and reductive methylation steps .

Q. How are isoquinoline derivatives evaluated for biological activity in preclinical studies?

- Methodological Answer :

- Biochemical screening : Monosubstituted isoquinoline fragments are tested for target protein binding to identify hits. Merged fragments are validated via dose-response assays .

- In vitro proliferation and apoptosis assays : Derivatives like isoquinoline 1 (B01002) and 2 (C26001) are tested for inhibitory effects on cancer cell lines, with statistical validation via ANOVA (p < 0.05) .

- Pharmacokinetic profiling : Clinical-stage isoquinoline drugs are analyzed for absorption, distribution, metabolism, and excretion (ADME) properties to prioritize candidates .

Q. What spectroscopic and computational techniques are used for structural elucidation of isoquinoline derivatives?

- Methodological Answer :

- FT-IR, FT-Raman, and NMR spectroscopy : Experimental vibrational and electronic properties are compared with theoretical calculations (e.g., DFT) to confirm structures .

- DFT and ab initio methods : Validate bond distances and angles in zwitterionic forms of spiroheterocyclic tetrahydroisoquinolines, with antiperiplanar conformers identified as energetically favorable .

Advanced Research Questions

Q. How can substituent effects at the 4-position of isoquinoline derivatives be systematically analyzed to optimize photoredox catalytic activity?

- Methodological Answer :

- Electrochemical screening : Measure reduction potentials (e.g., −3.26 V for 6-NH2 vs. −2.51 V for 6-CN) to correlate with reaction yields. Substituents with lower reduction potentials enhance catalytic efficiency (e.g., 64% yield for 6-NH2 vs. 32% for 6-CN) .

- Theoretical modeling : Use density functional theory (DFT) to predict substituent effects on electronic properties, guiding synthetic prioritization .

Q. How do researchers address contradictions in biological activity data between in vitro and in vivo models for isoquinoline-based inhibitors?

- Methodological Answer :

- Dose-response recalibration : Adjust concentrations to account for metabolic degradation in vivo, using pharmacokinetic data (e.g., plasma half-life, bioavailability) from clinical reviews .

- Tissue-specific delivery systems : Encapsulate derivatives in liposomes or nanoparticles to enhance target tissue accumulation, mitigating off-target effects observed in vitro .

Q. What strategies are employed to design fragment-merging protocols without relying on X-ray crystallography data?

- Methodological Answer :

- "Merging by design" : Combine fragments substituted at non-overlapping positions (e.g., 3- and 6-positions) based on biochemical screening data. This approach rapidly generates high-potency molecules, as demonstrated in anti-inflammatory drug discovery .

- Molecular docking simulations : Predict fragment binding modes using homology models of target proteins to guide merging strategies .

Q. How can reaction yields in cross-dehydrogenative coupling (CDC) involving isoquinolines be optimized?

- Methodological Answer :

- Solvent and catalyst optimization : Use polar aprotic solvents (e.g., DMF) and silver triflate catalysts to enhance electrophilic aromatic substitution efficiency .

- Substituent tuning : Electron-donating groups (e.g., methoxy) on the toluene partner improve regioselectivity and yield (e.g., 91% for p-methylanisole) .

Q. What role do cytochrome P450 genes play in the biosynthesis of isoquinoline alkaloid analogs?

- Methodological Answer :

- Genetic screening : Identify P450 genes (e.g., CYP80A1, CYP719A21) in California poppy involved in hydroxylation and methylenedioxy bridge formation, critical for alkaloid diversification .

- Heterologous expression : Engineer yeast or plant cell cultures to express target P450 genes, enabling scalable production of rare isoquinoline analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.